Glycyl-D-phenylalanine
Overview
Description
Synthesis Analysis
The synthesis of related peptides has been studied extensively. For example, the tripeptide glycyl-glycyl-L-phenylalanine HCl has been analyzed, revealing its orthorhombic crystal structure and providing insights into peptide synthesis techniques (Murali & Subramanian, 2009). Furthermore, the enzymatic synthesis of glycyl-L-phenylalanyl-sRNA showcases a method for dipeptide formation, utilizing N-hydroxysuccinimide ester of N-protected glycine for specific acylation (Lapidot et al., 1967).
Molecular Structure Analysis
The molecular structure of related peptides, such as glycyl-glycyl-L-phenylalanine, has been determined, showing a folded peptide backbone with specific torsion angles and an intramolecular water bridge (Murali & Subramanian, 2009). The detailed structural analysis of these peptides provides a foundation for understanding the molecular structure of Glycyl-D-phenylalanine.
Chemical Reactions and Properties
The interactions between dipeptides like glycyl-L-phenylalanine and β-cyclodextrin have been investigated, showing significant effects on diffusion coefficients, which are consistent with a specific association constant. These findings highlight the chemical behavior and interactions of dipeptides in solutions (Ramos et al., 2020).
Physical Properties Analysis
The crystal structures of glycyl-L-phenylalanine derivatives have been studied, revealing orthorhombic and monoclinic space groups with detailed unit-cell dimensions. Such studies elucidate the physical properties and stability of dipeptides under various conditions (Veen & Low, 1972).
Scientific Research Applications
Interaction with β-cyclodextrin
Research has explored the interactions between glycyl-L-phenylalanine (a similar compound to Glycyl-D-phenylalanine) and β-cyclodextrin (β-CD). These interactions are significant in various areas, including biochemistry and wastewater treatment. NMR and DFT calculations, along with UV/visible absorption, luminescence spectral measurements, and diffusion experiments, were used to study these interactions, revealing important insights about the association constant and structural information of the complex (Ramos et al., 2020).
Affinity Ligand to Thermolysin
Glycyl-D-phenylalanine was characterized as an affinity ligand to thermolysin, a significant enzyme in various biochemical processes. The study found Gly-D-Phe to be more suitable than other compounds as an affinity ligand for purifying thermolysin, demonstrating its specificity and effectiveness in biochemical applications (Yasukawa et al., 2006).
Role in Milk Protein-Derived Peptides
A study on milk protein-derived peptides, including GLF (glycyl-leucyl-phenylalanine), highlights the biological activities of these peptides. GLF, similar in structure to Glycyl-D-phenylalanine, showed properties like increasing phagocytosis and protecting against infections, indicating potential therapeutic applications (Migliore-Samour et al., 1992).
Study on Dipeptide Transport
The transport and metabolism of glycyl-D-phenylalanine were studied across rat alveolar epithelial cell monolayers. This research provided insights into the cellular metabolism and transport mechanisms of such dipeptides, crucial for understanding their role in biological systems and potential therapeutic uses (Morimoto et al., 1993).
Lysosomal Effects
Glycyl-D-phenylalanine-2-naphthylamide (Gly-D-Phe-2-NNap), a variant of Glycyl-D-phenylalanine, was studied for its cytotoxic effects and specific action on lysosomes. This research provides insights into the molecular mechanisms of lysosomal disruption and the potential application of similar compounds in therapeutic contexts (Jadot et al., 1990).
Intracellular Calcium Release
A study on glycyl-l-phenylalanine 2-naphthylamide (GPN), closely related to Glycyl-D-phenylalanine, revealed its role in increasing cytosolic pH and inducing calcium release from the endoplasmic reticulum. This suggests potential applications in studying intracellular calcium dynamics and related physiological processes (Atakpa et al., 2019).
Safety And Hazards
When handling Glycyl-D-phenylalanine, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCLFWXMTIKCCB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334460 | |
Record name | Glycyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801334460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-D-phenylalanine | |
CAS RN |
34258-14-5 | |
Record name | Alanine, N-glycyl-3-phenyl-, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034258145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801334460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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